N4S4
Tetranitrogen tetrasulfide
CAS No.: 28950-34-7
Cat. No.: VC7965138
Molecular Formula: S4N4
N4S4
Molecular Weight: 184.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 28950-34-7 |
|---|---|
| Molecular Formula | S4N4 N4S4 |
| Molecular Weight | 184.3 g/mol |
| IUPAC Name | 1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene |
| Standard InChI | InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 |
| Standard InChI Key | LTPQFVPQTZSJGS-UHFFFAOYSA-N |
| SMILES | N1=S=NSN=S=NS1 |
| Canonical SMILES | N1=S=NSN=S=NS1 |
Introduction
Structural Characteristics
Molecular Geometry
N₄S₄ adopts a non-planar "extreme cradle" structure with D₂d point group symmetry (Figure 1). Key structural features include:
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Transannular S–S distances: 2.586 Å, shorter than the sum of van der Waals radii (3.60 Å) .
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Bond delocalization: Nearly identical S–N bond lengths (1.62 Å), indicating π-electron delocalization across the ring .
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Co-crystallization behavior: Forms complexes with benzene and C₆₀, suggesting host-guest interaction capabilities .
Table 1: Structural Parameters of N₄S₄
| Parameter | Value | Method | Reference |
|---|---|---|---|
| S–N bond length | 1.62 Å | X-ray diffraction | |
| Transannular S–S distance | 2.586 Å | Neutron diffraction | |
| Bond angle (N–S–N) | 105° | DFT calculations |
Electronic Structure
The compound exhibits partial double-bond character in S–N linkages, as evidenced by:
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Ionization energy (IE) of 9.36–10.4 eV, measured via photoelectron spectroscopy .
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Vertical electron affinity of -1.2 eV, indicating moderate electrophilicity .
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π*-antibonding orbitals contributing to its shock sensitivity .
Synthesis and Production
Laboratory Synthesis
The primary synthesis route involves ammonolysis of disulfur dichloride:
Key process conditions:
Industrial Scalability
Industrial production faces challenges due to:
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Necessity for inert atmospheres (Ar/N₂) to prevent oxidation.
Physicochemical Properties
Thermodynamic Stability
Despite kinetic stability in air, N₄S₄ is thermodynamically metastable:
Spectral Data
Table 2: Thermodynamic Properties
| Property | Value | Reference |
|---|---|---|
| Melting point | 187°C | |
| Sublimation temperature | 135°C | |
| Impact sensitivity (Ei) | 4 J (comparable to PETN) | |
| Friction sensitivity (F) | 0.1–1 N (like lead azide) |
Reactivity and Decomposition
Thermal Decomposition Pathways
Chemical Reactivity
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Oxidation: Forms SO₂ and NOₓ with strong oxidizers (e.g., O₃).
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Reduction: Yields NH₄SH and elemental sulfur via H₂ reduction .
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Coordination chemistry: Acts as a ligand for transition metals (e.g., Pt, Pd) .
Explosive Properties and Sensitivity
Detonation Parameters
Sensitivity Mechanisms
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Impact: 4 J sensitivity due to lattice strain at S–S contacts .
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Friction: 0.1 N threshold, attributed to shear-induced bond cleavage .
Applications in Scientific Research
Precursor Chemistry
Materials Science
Comparative Analysis with Related Compounds
Table 3: Comparison of Sulfur Nitrides
| Compound | Structure | Stability | Key Application |
|---|---|---|---|
| N₄S₄ | Cradle (D₂d) | Kinetically stable | Explosive precursors |
| S₂N₂ | Square planar | Pyrophoric | Semiconductor doping |
| (SN)ₓ | Helical polymer | Conductive | Superconductors |
Future Research Directions
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Stabilization strategies: Encapsulation in mesoporous silica matrices.
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Computational modeling: AIMD studies of decomposition pathways.
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Energy applications: Ternary composites with graphene for supercapacitors.
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